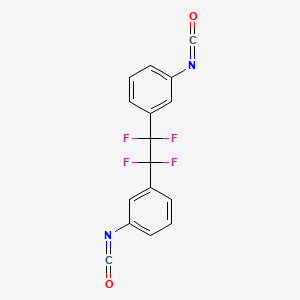
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate
Cat. No. B6299691
Key on ui cas rn:
95052-83-8
M. Wt: 336.24 g/mol
InChI Key: RGINWTPHNJAHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04752338
Procedure details


621 g of phosgene are condensed in 2.3 l of chlorobenzene at about 0° C. 353 g of 1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane, dissolved in 1.2 l of chlorobenzene, are slowly added at a temperature of -10° C. to +10° C. The batch is heated up to 120° C. in the course of four hours. Further gaseous phosgene is passed in from about 80° C. The solution becomes clear at 100° to 110° C. Phosgene is passed through the solution at 120° C. for a further 90 minutes. The phosgene still dissolved is then blown out with CO2 and the mixture is subsequently worked up by distillation. 355 g of 1,2-bis-(3-isocyanatophenyl)-1,1,2,2-tetrafluoroethane, boiling point: 145° to 150° C./0.1 mbar, melting point: 139° to 140° C. (purity, according to gas chromatography, 97%) are obtained.

Name
1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane
Quantity
353 g
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:7]=[C:8]([C:12]([F:24])([F:23])[C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([NH2:22])[CH:17]=2)([F:15])[F:14])[CH:9]=[CH:10][CH:11]=1.[C:25](=O)=[O:26]>ClC1C=CC=CC=1>[N:22]([C:18]1[CH:17]=[C:16]([C:13]([F:14])([F:15])[C:12]([C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([N:5]=[C:1]=[O:2])[CH:7]=2)([F:23])[F:24])[CH:21]=[CH:20][CH:19]=1)=[C:25]=[O:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
621 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Two
|
Name
|
1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane
|
|
Quantity
|
353 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)C(C(F)(F)C1=CC(=CC=C1)N)(F)F
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
2.3 L
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are slowly added at a temperature of -10° C. to +10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is passed in from about 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
becomes clear at 100° to 110° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture is subsequently worked up by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=O)C=1C=C(C=CC1)C(C(F)(F)C1=CC(=CC=C1)N=C=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 355 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
